molecular formula C12H8N2OS B12891249 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one CAS No. 89812-76-0

2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one

Cat. No.: B12891249
CAS No.: 89812-76-0
M. Wt: 228.27 g/mol
InChI Key: LUBIEURSTVRRST-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminothiophenol with a pyrrole-2-carbaldehyde derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with hydrogenated pyrrole or thiazine rings.

    Substitution: Alkylated or acylated derivatives at the pyrrole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is unique due to its combination of a pyrrole ring and a thiazine ring within a single molecule. This structural feature allows it to interact with multiple biological targets and exhibit a wide range of biological activities. Additionally, the presence of both nitrogen and sulfur atoms in the structure enhances its reactivity and potential for chemical modifications.

Properties

CAS No.

89812-76-0

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)-3,1-benzothiazin-4-one

InChI

InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)14-11(16-12)10-6-3-7-13-10/h1-7,13H

InChI Key

LUBIEURSTVRRST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SC(=N2)C3=CC=CN3

Origin of Product

United States

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